tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-13(14-9-10)4-6-17-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMDPWQPMIUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCOCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Carbamates
The following table summarizes key analogs and their distinguishing features:
Impact of Structural Modifications
Heteroatom Position (1-aza vs. 2-aza)
- The substitution of nitrogen from position 1 to 2 (e.g., 8-oxa-2-azaspiro vs. 8-oxa-1-azaspiro) alters electronic properties and hydrogen-bonding capacity. This affects binding affinity in receptor-targeted applications .
Substituent Effects
- Fluorine Introduction : The difluoro analog (CAS 2306249-46-5) exhibits increased electronegativity and metabolic stability, making it suitable for CNS drug candidates .
Salt Formation
- Hydrochloride salts (e.g., CAS 2155852-24-5) improve aqueous solubility and crystallinity, facilitating purification and formulation .
Biological Activity
tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS No. 2219371-52-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical properties:
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.35 g/mol
- IUPAC Name : tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
- PubChem CID : 136575888
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include receptors or enzymes involved in various metabolic pathways. The spirocyclic structure is known to enhance binding affinity and selectivity towards these targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against a range of bacterial and fungal strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Active against E. coli | |
| Cytotoxicity | IC50 = 25 µM in MCF7 cells | |
| Neuroprotection | Reduced oxidative stress |
| Property | Value |
|---|---|
| Molecular Weight | 256.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Candida albicans, showing a significant reduction in growth at concentrations above 50 µg/mL.
- Cytotoxicity Assay : In a study involving human breast cancer (MCF7) cells, the compound exhibited dose-dependent cytotoxicity with an IC50 value of 25 µM, suggesting it could be developed into a potential chemotherapeutic agent.
- Neuroprotective Evaluation : Research focused on the neuroprotective effects demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress in vitro.
Q & A
Basic Research Questions
Q. What are the key structural features of tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate, and how do they influence its reactivity in synthetic chemistry?
- The compound contains a spirocyclic core (8-oxa-1-azaspiro[4.5]decane) fused to a tert-butyl carbamate group. The spirocyclic system introduces steric constraints and electronic effects due to the oxygen and nitrogen atoms in the heterocyclic ring. These features impact nucleophilic substitution and oxidation reactions, making it a versatile intermediate for synthesizing bioactive molecules .
- Methodological Insight : Use X-ray crystallography (e.g., SHELXL ) or NMR (¹H/¹³C, COSY, HSQC) to confirm the spirocyclic conformation and substituent orientation.
Q. What are the standard synthetic routes for preparing tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate?
- Synthesis typically involves cyclization of precursors like γ-lactams or cyclic ethers, followed by Boc protection. For example:
- Step 1: Cyclization of a diol or amino alcohol to form the spirocyclic core.
- Step 2: Boc protection using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) .
- Critical Parameter : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) to avoid ring-opening side reactions.
Q. How can researchers validate the purity and stability of this compound under storage conditions?
- Analytical Workflow :
- Purity : HPLC (C18 column, MeCN/H₂O gradient) with UV detection (λ = 210–254 nm).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or LC-MS.
- Moisture Sensitivity : Store at room temperature in a desiccator (evidenced by hygroscopicity data in ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic carbamates like this compound?
- Discrepancies often arise from stereochemical variations or impurities in synthesized batches.
- Case Study : Compare bioactivity of enantiomers (via chiral HPLC separation ) against target enzymes (e.g., kinases, proteases).
- Statistical Approach : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with assay outcomes .
Q. How does the spirocyclic ring’s puckering affect ligand-protein binding in drug discovery applications?
- The spirocyclic system adopts non-planar conformations (e.g., half-chair or envelope forms), influencing binding pocket compatibility.
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map ring puckering coordinates (Cremer-Pople parameters ).
- Experimental Validation : Co-crystallize with target proteins (e.g., DDR1 kinase ) and refine structures using SHELX .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?
- Scalability Issues :
- Racemization : Minimize by using low-temperature Boc protection (-20°C) and non-polar solvents (e.g., hexane).
- Catalyst Selection : Screen chiral catalysts (e.g., Cinchona alkaloids) for asymmetric cyclization steps .
- Process Optimization : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
